Flavor Profile Differentiation: Spicy Radish vs. Sweet Almond-Caramel
The flavor and odor profile of 2-Furylacetone is distinctly different from its closest structural analog, 2-Acetylfuran. While 2-Acetylfuran is described as sweet, almondy, and caramellic [1], 2-Furylacetone adds a significant spicy, radish, and herbaceous character . This difference is critical for formulators seeking a fresh, vegetal note rather than a purely sweet brown one. The flavor profile directly impacts the compound's utility in specific food and beverage applications, making one unsuitable as a direct replacement for the other without altering the intended sensory experience.
| Evidence Dimension | Odor and Taste Profile |
|---|---|
| Target Compound Data | Caramellic, fruity, spicy, radish, herbaceous |
| Comparator Or Baseline | 2-Acetylfuran (CAS 1192-62-7): Sweet, balsamic, almond, cocoa, caramel, coffee [1] |
| Quantified Difference | Qualitative difference in primary character (spicy/radish vs. sweet/almond) |
| Conditions | Organoleptic evaluation in solution/dipropylene glycol |
Why This Matters
This qualitative difference is a primary driver for material selection in flavor and fragrance creation, where specific aromatic notes are non-negotiable.
- [1] Perfumer & Flavorist. (2012, September). Furan Ingredients: Structure & Organoleptic Properties. Perfumer & Flavorist, 37(9), 53. View Source
